molecular formula C18H15ClN2 B3334463 2-Benzylimidazo[1,5-a]quinolinium chloride CAS No. 849797-78-0

2-Benzylimidazo[1,5-a]quinolinium chloride

Cat. No.: B3334463
CAS No.: 849797-78-0
M. Wt: 294.8 g/mol
InChI Key: IMLMRTJDPGTOBG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylimidazo[1,5-a]quinolinium chloride typically involves the reaction of imidazo[1,5-a]quinoline with benzyl chloride under specific conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzylimidazo[1,5-a]quinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce benzylimidazoquinoline .

Mechanism of Action

The mechanism of action of 2-Benzylimidazo[1,5-a]quinolinium chloride involves its interaction with molecular targets through its heterocyclic structure. The compound can form stable carbenes, which are highly reactive intermediates in various chemical reactions. These carbenes can interact with substrates, facilitating transformations such as bond formation and cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylimidazo[1,5-a]quinolinium chloride is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazoquinolinium derivatives. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of stable heterocyclic carbenes .

Properties

IUPAC Name

2-benzylimidazo[1,5-a]quinolin-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N2.ClH/c1-2-6-15(7-3-1)12-19-13-17-11-10-16-8-4-5-9-18(16)20(17)14-19;/h1-11,13-14H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLMRTJDPGTOBG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CN3C(=C2)C=CC4=CC=CC=C43.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722684
Record name 2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849797-78-0
Record name 2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzylimidazo[1,5-a]quinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylimidazo[1,5-a]quinolinium chloride
Reactant of Route 2
2-Benzylimidazo[1,5-a]quinolinium chloride
Reactant of Route 3
2-Benzylimidazo[1,5-a]quinolinium chloride
Reactant of Route 4
2-Benzylimidazo[1,5-a]quinolinium chloride
Reactant of Route 5
2-Benzylimidazo[1,5-a]quinolinium chloride
Reactant of Route 6
2-Benzylimidazo[1,5-a]quinolinium chloride

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